molecular formula C13H18OS B1365243 (1s,2s)-2-(Benzylsulfanyl)cyclohexanol

(1s,2s)-2-(Benzylsulfanyl)cyclohexanol

Cat. No.: B1365243
M. Wt: 222.35 g/mol
InChI Key: KFEUHCXDITWBNA-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(Benzylsulfanyl)cyclohexanol is a chiral cyclohexanol derivative featuring a benzylsulfanyl (-S-CH₂C₆H₅) substituent at the 2-position. The compound’s stereochemistry, defined by the (1S,2S) configuration, plays a critical role in its physicochemical and biological properties.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

(1S,2S)-2-benzylsulfanylcyclohexan-1-ol

InChI

InChI=1S/C13H18OS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13-/m0/s1

InChI Key

KFEUHCXDITWBNA-STQMWFEESA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)SCC2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)O)SCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S,2S)-2-(Benzylsulfanyl)cyclohexanol with structurally related cyclohexanol derivatives, emphasizing functional groups, stereochemistry, synthesis, and applications:

Compound Molecular Formula Functional Group Stereochemistry Key Properties/Applications References
This compound C₁₃H₁₈OS Benzylsulfanyl (-S-CH₂C₆H₅) (1S,2S) High lipophilicity; potential CNS activity (inferred from analogs).
(1S,2S)-2-(Benzylamino)cyclohexanol C₁₃H₁₉NO Benzylamino (-NH-CH₂C₆H₅) (1S,2S) 98% enantiomeric purity; used in chiral synthesis or as a ligand in coordination chemistry.
trans-2-Benzylamino-1-cyclohexanol C₁₂H₁₇NO Benzylamino (-NH-CH₂C₆H₅) (1R,2R) Lower lipophilicity than sulfanyl analog; used in pharmaceutical intermediates.
WAY-260022 (Norepinephrine Inhibitor) C₁₇H₁₇F₃O₂N Trifluoromethoxy (-OCF₃) Undisclosed CNS-penetrant; selective norepinephrine reuptake inhibition (IC₅₀ < 10 nM).
(1S,2S)-2-[(5-Chloro-3-thienyl)methyl]-1-(trifluoromethyl)cyclohexanol C₁₂H₁₄ClF₃OS Chlorothienyl, trifluoromethyl (1R,2S) [α]D²⁰ = +55.0° (DMSO); evaluated as a TRP channel probe.

Key Observations:

Amino derivatives (e.g., (1S,2S)-2-(Benzylamino)cyclohexanol) exhibit higher polarity, favoring solubility in polar solvents like ethanol or DMSO .

Stereochemical Sensitivity :

  • The (1S,2S) configuration distinguishes the target compound from its (1R,2R) enantiomer (CAS 141553-09-5), which may display divergent biological activity or receptor binding .
  • highlights enantiomers with opposing optical rotations (e.g., +55.0° for (1R,2S)-isomer), underscoring the need for chiral resolution in synthesis .

Synthetic Routes: Benzylsulfanyl derivatives likely follow pathways analogous to (cyclohexanone + benzyl bromides) or (dehydrogenation of benzylidenecyclohexanones). Amino analogs are synthesized via reductive amination or ring-closing reactions (e.g., formaldehyde-mediated oxazinan formation in ) .

Applications: Sulfanyl-containing compounds are explored as CNS-targeted probes (e.g., TRP channel modulators in ) . Amino derivatives serve as intermediates in bioactive molecule synthesis (e.g., ’s norepinephrine inhibitors) .

Research Findings and Data

Optical Rotation and Purity:

  • (1S,2S)-2-(Benzylamino)cyclohexanol achieves 98% enantiomeric excess (ee) and 99% chemical purity under optimized conditions .
  • A related chlorothienyl-trifluoromethyl analog exhibits [α]D²⁰ = +55.0°, demonstrating the stereochemical influence on optical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.